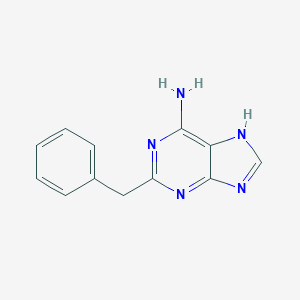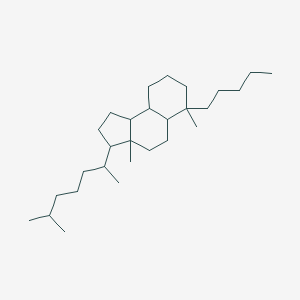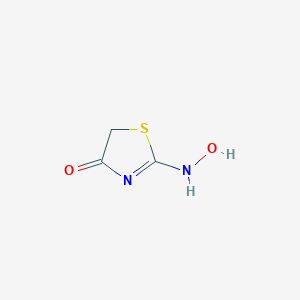
2-(hydroxyamino)-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(hydroxyamino)-1,3-thiazol-4-one is a heterocyclic compound that has received significant attention in the scientific community due to its diverse range of applications. This compound is also known as HATU, a widely used reagent in peptide synthesis. HATU has a unique chemical structure that allows it to facilitate various chemical reactions, making it a valuable tool in scientific research.
作用机制
HATU works by activating carboxylic acids, making them more reactive towards nucleophiles. This activation occurs through the formation of an O-acylisourea intermediate, which then reacts with the amine to form an amide bond. HATU is highly effective in this process due to its ability to form stable intermediates and its low propensity for side reactions.
Biochemical and Physiological Effects
HATU itself does not have any significant biochemical or physiological effects. However, the compounds synthesized using HATU have been shown to have a range of biological activities. For example, HATU has been used to synthesize peptides with antimicrobial properties and peptides that can inhibit cancer cell growth.
实验室实验的优点和局限性
The advantages of using HATU in lab experiments include its high reactivity, low propensity for side reactions, and cost-effectiveness. However, HATU can be unstable in some solvents and can react with water, which can limit its use in certain experiments. Additionally, HATU can be toxic in high concentrations, and proper precautions should be taken when handling this reagent.
未来方向
There are many potential future directions for the use of HATU in scientific research. One area of interest is the synthesis of peptide-based drugs for the treatment of various diseases. HATU could also be used in the synthesis of new materials with unique properties, such as hydrogels and polymers. Additionally, HATU could be used in the synthesis of new imaging agents for use in medical diagnostics.
Conclusion
In conclusion, 2-(hydroxyamino)-1,3-thiazol-4-one, or HATU, is a valuable reagent in scientific research due to its ability to activate carboxylic acids and form amide bonds. HATU has a range of applications, including peptide synthesis and the synthesis of biologically active molecules. While HATU has some limitations, its advantages make it a popular choice for researchers. There are many potential future directions for the use of HATU in scientific research, and its unique chemical structure makes it an exciting area of study.
合成方法
HATU is typically synthesized by reacting thionyl chloride with N-hydroxybenzotriazole (HOBt) in the presence of triethylamine. The resulting intermediate is then reacted with thioamide to form HATU. The synthesis of HATU is relatively simple and cost-effective, making it an attractive option for researchers.
科学研究应用
HATU has become a popular reagent in peptide synthesis due to its ability to activate carboxylic acids and form amide bonds. This reagent has proven to be more effective than traditional coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). HATU has also been used in the synthesis of other biologically active molecules, such as nucleoside analogs and peptidomimetics.
属性
分子式 |
C3H4N2O2S |
|---|---|
分子量 |
132.14 g/mol |
IUPAC 名称 |
2-(hydroxyamino)-1,3-thiazol-4-one |
InChI |
InChI=1S/C3H4N2O2S/c6-2-1-8-3(4-2)5-7/h7H,1H2,(H,4,5,6) |
InChI 键 |
KDNSSLVGLQDCLK-UHFFFAOYSA-N |
手性 SMILES |
C1C(=O)N=C(S1)NO |
SMILES |
C1C(=O)N=C(S1)NO |
规范 SMILES |
C1C(=O)N=C(S1)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)
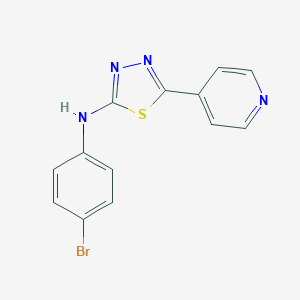

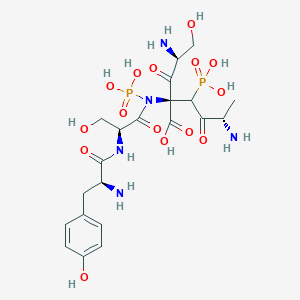
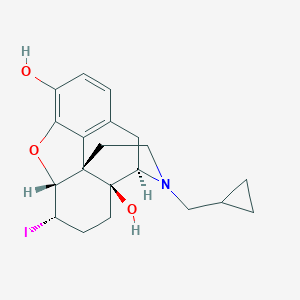

![3-hydroxy-13-methyl-11,12,13,14,15,16-hexahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B233028.png)
![10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
![4-[Benzyl(methyl)amino]butanoic acid](/img/structure/B233066.png)
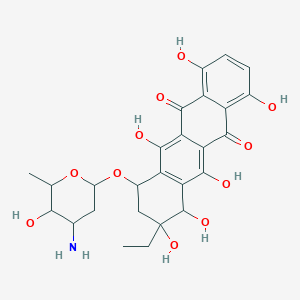
![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)
